molecular formula C19H20O2 B14304366 6-(9H-Fluoren-2-YL)hexanoic acid CAS No. 116971-36-9

6-(9H-Fluoren-2-YL)hexanoic acid

Cat. No.: B14304366
CAS No.: 116971-36-9
M. Wt: 280.4 g/mol
InChI Key: UEMKSUXPQOGDGP-UHFFFAOYSA-N
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Description

6-(9H-Fluoren-2-YL)hexanoic acid is an organic compound that features a fluorenyl group attached to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(9H-Fluoren-2-YL)hexanoic acid typically involves the reaction of fluorenyl derivatives with hexanoic acid or its derivatives. One common method includes the use of fluorenylmethoxycarbonyl (Fmoc) protection, followed by coupling with hexanoic acid under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-(9H-Fluoren-2-YL)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenyl group can yield fluorenone derivatives, while substitution reactions can introduce various functional groups to the fluorenyl ring .

Mechanism of Action

The mechanism of action of 6-(9H-Fluoren-2-YL)hexanoic acid involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with various enzymes and receptors, influencing biochemical processes. The hexanoic acid chain can also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(9H-Fluoren-2-YL)hexanoic acid is unique due to its specific structural configuration, which combines the properties of the fluorenyl group with the hexanoic acid chain. This combination allows for unique interactions and applications that are not observed in other similar compounds .

Properties

CAS No.

116971-36-9

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

6-(9H-fluoren-2-yl)hexanoic acid

InChI

InChI=1S/C19H20O2/c20-19(21)9-3-1-2-6-14-10-11-18-16(12-14)13-15-7-4-5-8-17(15)18/h4-5,7-8,10-12H,1-3,6,9,13H2,(H,20,21)

InChI Key

UEMKSUXPQOGDGP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)CCCCCC(=O)O

Origin of Product

United States

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